2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide
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Overview
Description
2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide is a complex organic compound with a molecular formula of C27H29N5O3S . This compound is notable for its intricate structure, which includes a phthalazinyl group, a diethylsulfamoyl group, and a phenoxyacetamide moiety. It has a significant molecular weight of 503.616 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its phthalazinyl and diethylsulfamoyl groups, in particular, contribute to its specificity and potency in various applications.
Properties
Molecular Formula |
C28H31N5O4S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[4-[[4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C28H31N5O4S/c1-5-33(6-2)38(35,36)25-17-20(12-11-19(25)3)27-23-9-7-8-10-24(23)28(32-31-27)30-21-13-15-22(16-14-21)37-18-26(34)29-4/h7-17H,5-6,18H2,1-4H3,(H,29,34)(H,30,32) |
InChI Key |
ADFMIQHLVOWTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)C |
Origin of Product |
United States |
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